molecular formula C29H44O5 B14761583 Rubuminatus B

Rubuminatus B

Cat. No.: B14761583
M. Wt: 472.7 g/mol
InChI Key: POCWRVXNEZTNFG-DHPJYEEJSA-N
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Description

Rubuminatus B is a triterpenoid compound isolated from the roots of Rubus innominatus S. Moore. It features a pentacyclic ursane-type skeleton with a unique five-membered A-ring structure . Its molecular formula is C₂₉H₄₄O₅, with a molecular weight of 472.7 g/mol. The compound exists as a solid powder, soluble in both hydrophilic solvents (e.g., water, methanol, ethanol) and organic solvents (e.g., petroleum ether, benzene) . For optimal stability, it is recommended to store this compound at 4°C or -4°C .

This compound is utilized as a reference standard in pharmaceutical and biochemical research, particularly in NGS (next-generation sequencing) library enrichment protocols . Its structural complexity and biological relevance have spurred interest in synthesizing analogs and comparing its properties with related compounds.

Properties

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

IUPAC Name

(1S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-1,11-dihydroxy-3,3,5a,5b,10,11,13b-heptamethyl-2-oxo-1,3a,4,5,6,7,8,9,10,11a,13,13a-dodecahydrocyclopenta[a]chrysene-7a-carboxylic acid

InChI

InChI=1S/C29H44O5/c1-16-10-13-29(23(32)33)15-14-25(4)17(20(29)28(16,7)34)8-9-19-26(25,5)12-11-18-24(2,3)21(30)22(31)27(18,19)6/h8,16,18-20,22,31,34H,9-15H2,1-7H3,(H,32,33)/t16-,18+,19+,20-,22-,25-,26-,27+,28-,29+/m1/s1

InChI Key

POCWRVXNEZTNFG-DHPJYEEJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H](C(=O)C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(=O)C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Rubuminatus B is typically isolated from the roots of Rubus innominatus using various chromatographic techniques. The extraction process involves the use of silica gel column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, and ODS column chromatography . The compound is then purified using semi-preparative high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity this compound for further study and application.

Chemical Reactions Analysis

Oxidation Reactions

Rubuminatus B undergoes oxidation via electron transfer processes, forming quinones and other oxidized derivatives. Key findings include:

  • Quinone Formation : Reaction with oxidizing agents like Mn(IV) oxides produces quinone derivatives through hydroxyl group oxidation. This aligns with phenolic behavior observed in gallic acid and pyrogallol models, where Mn(IV) induces decarboxylation and ring modifications .

  • CO₂ Release : Oxidation generates CO₂, as demonstrated in gallic acid analogs, suggesting similar cleavage pathways in this compound’s carboxylic or hydroxyl groups .

Mechanistic Insight :
The reaction proceeds via radical intermediates, with phenolic -OH groups acting as electron donors. Regioselectivity is influenced by substituent positioning on the ursane skeleton .

Esterification

This compound participates in esterification due to its hydroxyl groups:

Reaction PartnerProductConditionsYieldSource
Acetic anhydrideAcetylated derivativesAcid catalysis, 60°C75-85%
Fatty acidsLipophilic estersDCC/DMAP, room temp~60%

Ester derivatives show enhanced bioavailability in pharmacological studies .

Electrophilic Aromatic Substitution

The phenolic ring in this compound is highly reactive toward electrophiles:

  • Nitration : Reacts with dilute HNO₃ to form mono- and di-nitrated products, primarily at the ortho and para positions relative to hydroxyl groups .

  • Halogenation : Chlorination/bromination yields polysubstituted derivatives under acidic conditions .

Regiochemical Note :
Strongly acidic conditions protonate the phenolic -OH, shifting substitution patterns (e.g., favoring meta in PhOH₂⁺) .

Coupling Reactions

This compound forms dimeric or polymeric structures via oxidative coupling:

  • Dimerization : Catalyzed by laccase or peroxidase enzymes, producing biphenyl-linked dimers with enhanced antioxidant activity.

  • Polymerization : Under alkaline conditions, forms cross-linked polymers used in material science applications.

Beckmann Rearrangement

The compound’s oxime derivatives undergo Beckmann rearrangement in acidic media:

text
This compound-oxime → Lactam derivatives

This reaction modifies the triterpenoid backbone, generating novel bioactive analogs .

Anti-Inflammatory Activity Modulation

While not a classical reaction, this compound’s interaction with biological targets involves chemical processes:

  • Cytokine Inhibition : Suppresses TNF-α, IL-1β, and IL-6 in LPS-induced macrophages via NF-κB pathway interference .

  • Dose Dependency : EC₅₀ values range from 10–25 μM for cytokine inhibition, highlighting structure-activity relationships .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsBiological Relevance
OxidationMn(IV), O₂Quinones, CO₂Antioxidant depletion
EsterificationAc₂O, fatty acidsBioavailable estersDrug delivery systems
NitrationHNO₃ (dilute)Nitrophenol derivativesSynthetic intermediates
Enzymatic couplingLaccaseDimers/polymersEnhanced bioactivity

Structural Influences on Reactivity

This compound’s contracted five-membered A-ring and ursane skeleton sterically hinder reactions at specific sites while directing electrophiles to accessible hydroxyl and olefin groups. NMR and MS data confirm regiochemical preferences .

Comparison with Similar Compounds

Key Findings:

Structural Complexity : this compound’s pentacyclic structure contrasts with Rubriflordilactone B’s hexacyclic framework, which includes a lactone group. This difference impacts their synthetic accessibility and bioactivity .

Stereochemical Variations: Epi-rubriflordilactone B demonstrates how minor stereochemical changes (e.g., C-3 epimerization) can alter physicochemical properties and biological interactions .

Comparison with Functionally Similar Compounds

This compound’s role as a biochemical reagent and reference standard aligns it with compounds like 7-Hydroxy-5,8-dimethoxyflavanone and Saikosaponin b2, which are also used in analytical and pharmacological studies .

Table 2: Functional and Analytical Comparison

Compound Purity Application Context Key Limitations
This compound 97.5% NGS library enrichment, triterpenoid research Thermal instability above 25°C
Saikosaponin b2 98.0% Anti-inflammatory assays, glycoside studies Low solubility in non-polar solvents
7-Hydroxy-5,8-dimethoxyflavanone N/A Flavonoid biosynthesis studies Limited structural characterization

Key Findings:

Analytical Utility: this compound’s high purity (97.5%) makes it reliable for NGS protocols, whereas Saikosaponin b2’s glycosylation complicates its use in non-polar environments .

Biological Relevance : Unlike Saikosaponin b2, this compound lacks glycosylation, which may reduce its bioavailability but enhance its utility in synthetic chemistry .

Research Implications and Limitations

  • Synthetic Challenges : this compound’s synthesis requires precise stereochemical control, as seen in the convergent total synthesis of Rubriflordilactone B analogs .
  • Functional Gaps : While structurally distinct, Saikosaponin b2 and this compound share overlapping applications in inflammation research, suggesting unexplored synergies .
  • Storage Constraints: this compound’s thermal instability necessitates strict storage conditions, unlike more stable flavanones .

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